Cannabidivarin (CBDV) is a non-psychoactive phytocannabinoid found in the Cannabis sativa plant. [] It is classified as a propyl cannabinoid due to its propyl side chain, distinguishing it from the pentyl side chain found in cannabidiol (CBD). [, ] While CBDV shares structural similarities with CBD, its pharmacological profile and potential applications differ. Research suggests that CBDV exhibits unique therapeutic properties, making it a subject of increasing scientific interest for its potential in treating various conditions. [, , , , , , , , ]
Extraction from Cannabis sativa: The most common method involves extracting CBDV directly from the plant material. This process typically utilizes solvents to isolate and purify CBDV from other cannabinoids and plant compounds. [, , ]
Semi-synthesis from CBD: CBDV can be synthesized from CBD through a multi-step chemical process involving the shortening of the pentyl side chain of CBD to a propyl chain. []
Decarboxylation: CBDV can be decarboxylated upon heating, leading to the formation of tetrahydrocannabivarin (THCV). [] This process involves the removal of a carboxyl group from the molecule, altering its pharmacological properties. []
Oxidation: Exposure to air and light can lead to the oxidation of CBDV, potentially affecting its stability and potency over time. [] Proper storage conditions are crucial to minimizing oxidation and preserving its chemical integrity. []
Derivatization: CBDV can undergo derivatization reactions to form various esters or other derivatives. [] These modifications can alter its physicochemical properties and potentially influence its pharmacological activity. []
Transient receptor potential vanilloid 1 (TRPV1): CBDV displays high affinity for TRPV1, a non-classical cannabinoid receptor involved in pain perception and inflammation. [] CBDV's activation of TRPV1 contributes to its potential therapeutic effects in conditions like epilepsy and neurodegenerative diseases. [, ]
Gamma-aminobutyric acid (GABA) receptors: Research suggests CBDV may modulate GABAergic signaling, contributing to its anticonvulsant effects. [] Specifically, studies indicate CBDV can enhance the function of inhibitory GABA receptors, potentially reducing neuronal excitability. []
TLR4-MD2 Complex: CBDV has been identified as an antagonist of the TLR4-MD2 complex, a key component of the innate immune system. [] By binding to MD2, CBDV disrupts the formation of the TLR4-MD2 complex and inhibits downstream signaling pathways, leading to anti-inflammatory effects. []
Indirect Effects on Endocannabinoid System: While CBDV itself has low affinity for classical cannabinoid receptors CB1 and CB2, it can indirectly influence the endocannabinoid system. [, ] This indirect modulation may contribute to its therapeutic effects by altering the levels or activity of endogenous cannabinoids. []
Epilepsy: Preclinical and clinical studies have demonstrated the anticonvulsant properties of CBDV in various animal models of epilepsy and in patients with drug-resistant seizures. [, ] CBDV's ability to modulate neuronal excitability through various mechanisms makes it a promising candidate for epilepsy treatment. []
Neurodegenerative Diseases: Research suggests CBDV's neuroprotective properties could be beneficial in treating neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. [, ] CBDV's ability to reduce neuroinflammation and protect neuronal cells from damage contributes to its therapeutic potential in these conditions. [, ]
Autism Spectrum Disorder (ASD): Studies have investigated the potential of CBDV to alleviate behavioral and social deficits associated with ASD. [] CBDV's modulation of neurotransmitter systems and its impact on brain development might contribute to its therapeutic benefits in ASD. []
Antimicrobial Activity: CBDV has shown antimicrobial activity against multidrug-resistant Neisseria gonorrhoeae. [] Its ability to inhibit bacterial growth makes it a potential candidate for developing new antimicrobial agents to combat drug-resistant infections. []
Anti-inflammatory Effects: CBDV exhibits anti-inflammatory properties by targeting the TLR4-MD2 complex, a key regulator of immune responses. [] By inhibiting TLR4 signaling, CBDV can suppress the production of pro-inflammatory molecules, contributing to its therapeutic potential in inflammatory conditions. []
Gastrointestinal Issues: Diarrhea, nausea, and vomiting have been observed in some individuals taking CBDV. [] These gastrointestinal side effects are typically mild and transient. []
Somnolence: CBDV may cause drowsiness or sedation in some individuals, especially at higher doses. []
Drug Interactions: CBDV has the potential to interact with other medications metabolized by the cytochrome P450 enzyme system. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7